beta-Alacleatinine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-4,5-dihydro-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c5-4-6-2-1-3(8)7-4;/h1-2H2,(H3,5,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJUROSLRPXDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(NC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574140 | |
| Record name | 2-Amino-5,6-dihydropyrimidin-4(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15231-28-4 | |
| Record name | 2-Amino-5,6-dihydropyrimidin-4(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Research on L Alanyl L Cysteine
The foundational understanding of L-alanyl-L-cysteine is rooted in the individual discoveries of its constituent amino acids. L-cysteine was first isolated in 1810 by William Hyde Wollaston from a urinary calculus and was named "cystic oxide". eurpepsoc.comwikipedia.org It wasn't until 1899 that it was recognized as a protein derivative. wikipedia.org The study of dipeptides and their synthesis evolved throughout the 20th century, with researchers developing various methods for their production, including enzymatic reactions and chemical synthesis. google.com
Early research involving L-alanyl-L-cysteine was often embedded within broader studies of peptide chemistry and metabolism. The development of analytical techniques allowed for the identification and characterization of such dipeptides in biological systems. Contemporary research has shifted towards understanding the specific roles and potential applications of L-alanyl-L-cysteine, driven by advancements in metabolic engineering and a growing interest in the biological activities of small peptides. nih.gov
Significance of L Alanyl L Cysteine in Advanced Chemical Synthesis and Its Broader Implications
The unique chemical structure of L-alanyl-L-cysteine makes it a valuable component in various chemical and biotechnological applications. The presence of the thiol group from the cysteine residue is of particular importance, as it can participate in the formation of disulfide bonds, a critical aspect of protein structure and stability. wikipedia.org
Advanced Chemical Synthesis:
In the realm of chemical synthesis, L-alanyl-L-cysteine serves as a building block for more complex peptides and molecules. Its defined stereochemistry and reactive functional groups allow for precise incorporation into larger structures. The synthesis of L-alanyl-L-cysteine itself can be achieved through several methods, including enzymatic processes that utilize enzymes like cysteine desulfhydrase. google.com
Broader Implications:
The implications of L-alanyl-L-cysteine research extend into several fields:
Biotechnology and Pharmaceutical Research: The dipeptide is explored for its potential to influence cellular redox states, which is crucial in the study of diseases linked to oxidative stress. Its constituent, L-cysteine, is a precursor to the major intracellular antioxidant glutathione. nih.gov
Food and Cosmetic Industries: L-cysteine and its derivatives have applications in the food, animal feed, and cosmetic industries. mdpi.com The improved solubility of dipeptides like L-alanyl-L-cysteine compared to their individual amino acids makes them attractive for various formulations.
Overview of Current Academic Research Trajectories for L Alanyl L Cysteine
Current research on L-alanyl-L-cysteine and related compounds is vibrant and multifaceted, focusing on its synthesis, biological activity, and potential applications.
Key Research Areas:
Metabolic Engineering for Production: A significant area of research is the microbial production of L-cysteine and its derivatives. nih.govencyclopedia.pub Scientists are engineering microorganisms like E. coli and Corynebacterium glutamicum to enhance the biosynthesis of L-cysteine from precursors like L-serine. nih.govencyclopedia.pub This involves strategies such as overexpressing key enzymes and eliminating pathways that degrade L-cysteine. mdpi.com
Biological Activity and Applications: Researchers are investigating the biological roles of L-alanyl-L-cysteine and similar dipeptides. For instance, the related dipeptide L-alanyl-L-glutamine has been studied for its potential to reduce post-surgical adhesions. clinicaltrials.gov Studies also explore the use of L-cysteine and its derivatives in creating nanomaterials with antibacterial properties. rsc.org
Analytical and Structural Studies: Continued research focuses on the detailed characterization of L-alanyl-L-cysteine and its interactions with other molecules. This includes studies on its physical and chemical properties, as well as its role in the structure and function of larger proteins.
Research Findings:
| Research Area | Key Findings |
| Synthesis | Enzymatic methods using cysteine desulfhydrase can produce L-cysteine derivatives from substituted L-alanine and thiols. google.com Microbial fermentation is a promising alternative to traditional extraction methods for producing L-cysteine. mdpi.com |
| Biological Role | L-alanyl-L-cysteine combines the metabolic functions of L-alanine (protein synthesis, glucose metabolism) and L-cysteine (antioxidant defense, disulfide bond formation). The thiol group of the cysteine residue is a key functional site for its biological activity. wikipedia.org |
| Applications | L-cysteine is a precursor for drugs and nutraceuticals. mdpi.com L-cysteine and its derivatives are used in the synthesis of antibacterial nanomaterials. rsc.org |
Role of β Alacleatinine Hydrochloride in Advanced Drug Discovery Research
Broader Applications of β-Alacleatinine Hydrochloride in Biochemical Research4.2.1. Integration of β-Alacleatinine Hydrochloride in Proteomics Research Methodologies 4.2.2. Investigations into Enzyme Interactions with β-Alacleatinine Hydrochloride and its Analogues
Without any primary or secondary research sources detailing the scientific investigation of β-Alacleatinine hydrochloride, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Therefore, we must conclude that at this time, the scientific community has not published any research that would allow for a detailed discussion of β-Alacleatinine hydrochloride in the context of advanced drug discovery.
Compound Names Mentioned
As no specific research on β-Alacleatinine hydrochloride could be found, a table of related or mentioned compounds in the broader context of BACE-1 inhibitor research is not applicable.
Computational and Theoretical Chemistry Studies on β Alacleatinine Hydrochloride
Molecular Docking and Ligand-Protein Interaction Studies of β-Alacleatinine Hydrochloride Derivatives
While molecular docking is a common technique to study how a molecule might bind to a protein, no such studies have been published for derivatives of β-Alacleatinine hydrochloride.
In Silico Design and Prediction of Novel β-Alacleatinine Hydrochloride Analogues
The design and prediction of new molecules based on the structure of β-Alacleatinine hydrochloride have not been reported in the scientific literature.
Spectroscopic Property Prediction and Interpretation for β-Alacleatinine Hydrochloride
There is no available data on the theoretical prediction and interpretation of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this specific compound.
It is possible that research on β-Alacleatinine hydrochloride exists but has not been published or is part of proprietary research. Further, the compound may be known by a different name in the scientific community. Without access to specific research on this compound, a detailed and accurate article meeting the requested specifications cannot be generated.
Analytical and Characterization Methodologies for β Alacleatinine Hydrochloride
Advanced Spectroscopic Techniques for Structural Elucidation of β-Alacleatinine Hydrochloride
Spectroscopic methods are indispensable tools for mapping the molecular architecture of β-Alacleatinine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information to piece together the compound's structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, offering detailed insight into the connectivity and chemical environment of atoms within the β-Alacleatinine hydrochloride molecule. Both ¹H and ¹³C NMR are critical for a complete structural assignment.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of β-Alacleatinine hydrochloride. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, high-resolution mass spectrometry can confirm the molecular formula with high accuracy.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the bonds within the β-Alacleatinine hydrochloride molecule. This technique is particularly useful for identifying the presence of specific functional groups. For instance, the IR spectrum of a related compound, mono-β-alanine hydrochloride, shows a characteristic wide absorption band between 3300-2500 cm⁻¹ which is indicative of the stretching vibrations of N-H and O-H groups involved in hydrogen bonding. researchgate.net
Chromatographic Separation and Purity Assessment Methods for β-Alacleatinine Hydrochloride
Chromatographic techniques are essential for separating β-Alacleatinine hydrochloride from any impurities or related substances, thereby allowing for an accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like β-Alacleatinine hydrochloride. A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed and validated according to the International Conference on Harmonization (ICH) guidelines to ensure its reliability. nih.gov Such a method would typically involve optimizing parameters like the column, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation. For example, a method for a similar hydrochloride salt, betaxolol (B1666914) hydrochloride, utilized a Nucleosil C18 column with a mobile phase of 0.02 M potassium dihydrogen phosphate (B84403) and methanol (B129727) (40:60, v/v) adjusted to pH 3.0, with detection at 220 nm. nih.gov
Gas Chromatography (GC): While less common for hydrochloride salts due to their low volatility, GC can be employed if the compound can be derivatized to a more volatile form. The choice between HPLC and GC would depend on the specific physicochemical properties of β-Alacleatinine hydrochloride.
The results from these chromatographic methods are crucial for quantifying the purity of β-Alacleatinine hydrochloride and for detecting and identifying any potential degradation products.
Future Perspectives and Emerging Research Avenues for β Alacleatinine Hydrochloride
Untapped Potential in Novel Synthetic Methodologies for β-Alacleatinine Hydrochloride
The classical synthesis of cyclic guanidines, including the core structure of β-Alacleatinine hydrochloride, often relies on well-established condensation reactions. However, the future of its synthesis lies in the adoption of more advanced and efficient methodologies that are currently underexplored for this specific molecule. The development of novel synthetic routes could not only improve yield and purity but also facilitate the creation of diverse derivative libraries for broader screening.
Future synthetic strategies could include:
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and ease of scalability. Applying flow chemistry to the synthesis of β-Alacleatinine hydrochloride could streamline its production, making it more cost-effective and accessible for extensive research.
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often increasing yields and minimizing side-product formation. The application of MAOS to the cyclization step in the formation of the dihydropyrimidinone ring of β-Alacleatinine could represent a significant process optimization.
Catalytic Asymmetric Synthesis: For the generation of chiral derivatives of β-Alacleatinine hydrochloride, the development of catalytic asymmetric methods would be a substantial leap forward. This would allow for the selective synthesis of specific stereoisomers, which is crucial for understanding their differential biological activities.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. Exploring enzymes that can facilitate the formation of the cyclic guanidine (B92328) core could provide a green and efficient alternative to traditional chemical methods.
A comparative look at potential synthetic improvements is outlined in the table below.
| Methodology | Potential Advantages for β-Alacleatinine Hydrochloride Synthesis |
| Traditional Batch Synthesis | Well-established and understood reaction pathways. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Microwave-Assisted Synthesis | Rapid reaction times and potentially higher yields. |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure derivatives. |
| Biocatalysis | High selectivity and environmentally friendly conditions. |
Exploration of New Therapeutic Targets Beyond BACE-1 Inhibition for β-Alacleatinine Hydrochloride Derivatives
The structural motif of β-Alacleatinine hydrochloride, a cyclic guanidine, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. While its derivatives have been tailored for BACE-1, the core structure is ripe for exploration against other enzymes and receptors.
Alternative Therapeutic Avenues:
Other Aspartyl Proteases: The aspartyl protease family includes other enzymes critical in human health and disease, such as renin and cathepsins. Derivatives of β-Alacleatinine hydrochloride could be screened for inhibitory activity against these related proteases, potentially leading to treatments for hypertension or other conditions.
Nitric Oxide Synthase (NOS) Inhibition: Certain guanidine-containing compounds have been shown to inhibit nitric oxide synthase, an enzyme implicated in inflammatory processes and neurodegeneration. Investigating the potential of β-Alacleatinine hydrochloride derivatives to modulate NOS activity could open up new therapeutic possibilities in inflammatory diseases.
Antimicrobial Agents: The guanidinium (B1211019) group is a known pharmacophore in a number of antimicrobial agents due to its ability to interact with and disrupt bacterial cell membranes. The categorization of β-Alacleatinine hydrochloride under "Antibacterials" by some suppliers suggests this is a plausible, yet underdeveloped, area of investigation. echemi.com Systematic modification of the β-Alacleatinine hydrochloride structure could yield novel antibiotics.
The table below summarizes potential alternative targets for derivatives.
| Potential Target | Therapeutic Area | Rationale |
| Renin | Hypertension | As an aspartyl protease, shares some structural similarities with BACE-1. |
| Cathepsins | Various (e.g., Osteoporosis) | Other members of the aspartyl protease family. |
| Nitric Oxide Synthase (NOS) | Inflammatory Diseases | The guanidine moiety is a known feature of some NOS inhibitors. |
| Bacterial Cell Membranes | Infectious Diseases | The cationic guanidinium group can have membrane-disrupting properties. |
Integration of β-Alacleatinine Hydrochloride in Advanced Materials Science and Nanotechnology
The application of β-Alacleatinine hydrochloride is not necessarily confined to the realm of medicine. Its chemical structure possesses features that could be exploited in materials science and nanotechnology, representing a significant area of emerging research.
Potential Applications in Materials Science:
Functionalized Polymers: The amino and carbonyl groups in β-Alacleatinine hydrochloride make it an excellent candidate for incorporation into polymer chains as a monomer. This could lead to the development of novel functional polymers with unique properties, such as enhanced thermal stability or specific ligand-binding capabilities.
Self-Assembling Systems: The potential for hydrogen bonding in the β-Alacleatinine hydrochloride structure could be harnessed to create self-assembling monolayers or supramolecular structures. These could have applications in sensing, catalysis, or the development of "smart" materials.
Nanoparticle Surface Modification: The guanidinium group can be used to functionalize the surface of nanoparticles (e.g., gold or silica). This modification can improve their biocompatibility, cellular uptake, and targeting capabilities for applications in drug delivery and bio-imaging.
Interdisciplinary Research Directions with Biological and Chemical Systems
The future of β-Alacleatinine hydrochloride research will likely be characterized by increasing interdisciplinary collaboration, blurring the lines between chemistry, biology, and materials science.
Emerging Interdisciplinary Frontiers:
Chemical Biology Probes: Derivatives of β-Alacleatinine hydrochloride could be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes. These probes would be invaluable tools for studying the localization and interactions of BACE-1 and other potential biological targets within living cells.
Biosensors: Immobilizing β-Alacleatinine hydrochloride or its derivatives onto the surface of a transducer could lead to the development of highly specific biosensors. For instance, a sensor could be designed to detect the presence of BACE-1 or other enzymes, which could have diagnostic applications.
Metal-Organic Frameworks (MOFs): The ability of the heterocyclic structure to act as a ligand for metal ions opens the possibility of using β-Alacleatinine hydrochloride derivatives in the construction of novel MOFs. These materials have a wide range of potential applications, including gas storage, separation, and catalysis.
Q & A
Q. How can factorial design optimize this compound’s formulation for enhanced bioavailability?
- Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables like excipient ratios (e.g., viscosity-reducing agents), particle size, and pH modifiers. Analyze main effects and interactions using ANOVA. For example, a study on hydrogels used factorial design to optimize drug release kinetics .
Q. What approaches resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Sensitivity analysis can quantify the impact of experimental parameters on outcome variability .
Q. How do computational models predict this compound’s structure-activity relationships (SAR) for target binding?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure binding affinities. Compare results with analogs (e.g., pyridoxine derivatives) to identify critical functional groups .
Q. What in silico strategies are employed to prioritize this compound derivatives for synthesis?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models trained on bioactivity datasets. Use cheminformatics tools (e.g., RDKit) to calculate descriptors (logP, polar surface area) and screen virtual libraries. Prioritize candidates with predicted IC50 values below 100 nM .
Q. How are degradation pathways elucidated for this compound under oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
